6-(4-chlorophenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Description
6-(4-Chlorophenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative characterized by a 4-chlorophenyl group at position 6 and a 2-oxoethyl-linked 4-(3-methoxyphenyl)piperazine moiety at position 2.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-31-20-4-2-3-19(15-20)26-11-13-27(14-12-26)23(30)16-28-22(29)10-9-21(25-28)17-5-7-18(24)8-6-17/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXGYKVFDWPDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the piperazino moiety: This can be done through the reaction of the intermediate with piperazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzene derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-chlorophenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Differences in Pharmacological Profiles
Substituent Position and Electronic Effects: The target compound’s 4-chlorophenyl group at position 6 and 3-methoxyphenyl-piperazine at position 2 contrast with analogues like the 2-chlorophenyl isomer . In contrast, the 3-chlorophenyl-piperazine derivative () showed higher analgesic activity than the 4-chlorophenyl variant, suggesting meta-substitution may optimize steric interactions with pain-related receptors .
Piperazine Modifications: Replacing 3-methoxyphenyl with 4-fluorophenyl () introduces a smaller, electronegative group, which may alter pharmacokinetic properties (e.g., metabolic stability) without significantly affecting potency . The 4-methylpiperazinyl-phenylamino group in ’s compound demonstrates how additional nitrogen-containing rings (e.g., triazole) can enhance enzyme inhibition, as seen in its VAP-1 activity .
Chain Length and Linker Effects: highlights that polymethylene chain length between pyridazinone and piperazine affects alpha-adrenoceptor affinity. The target compound’s short 2-oxoethyl linker may balance steric accessibility and binding efficiency .
Biological Activity
6-(4-chlorophenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.886 g/mol. The structure features a pyridazinone core substituted with a 4-chlorophenyl group and a piperazine moiety, which is known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN4O2 |
| Molecular Weight | 398.886 g/mol |
| LogP | 3.1993 |
| PSA | 64.68 Ų |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the piperazine derivative followed by cyclization to form the pyridazinone ring. The synthetic routes often utilize various reagents and conditions to achieve the desired product with high purity.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an antitumor agent and its effects on neurotransmitter systems.
Antitumor Activity
Research indicates that derivatives of pyridazinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study conducted on a related pyridazinone compound demonstrated a dose-dependent inhibition of cell proliferation in human cancer cell lines, suggesting that structural modifications can enhance antitumor efficacy.
Neurotransmitter Modulation
The piperazine component is crucial for modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Compounds with similar structures have been reported to exhibit affinity for these receptors, indicating potential applications in treating psychiatric disorders.
Research Findings:
- Dopamine Receptor Affinity: Studies have shown that related piperazine derivatives can selectively bind to D3 dopamine receptors, which are implicated in various neuropsychiatric conditions.
- Serotonin Receptor Interaction: Some derivatives have also been tested for their ability to act as serotonin receptor agonists or antagonists, further expanding their therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
